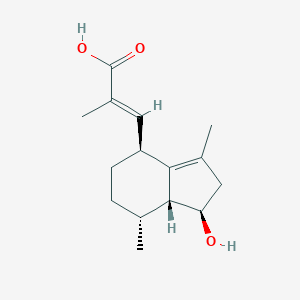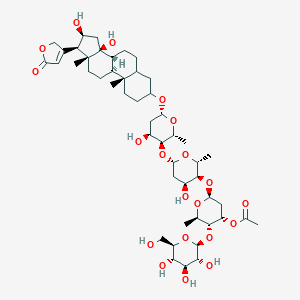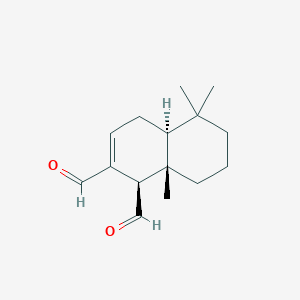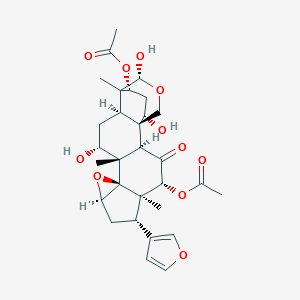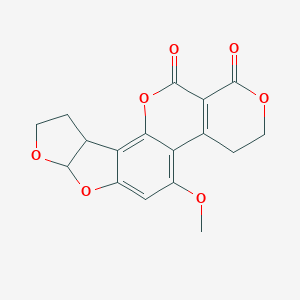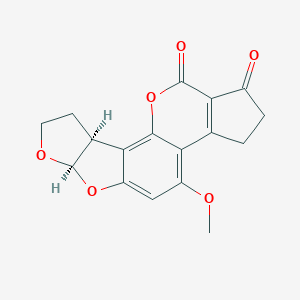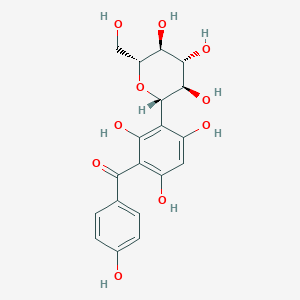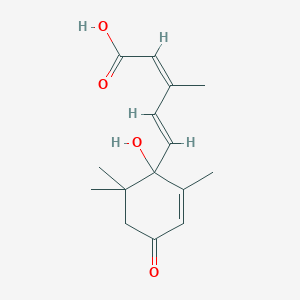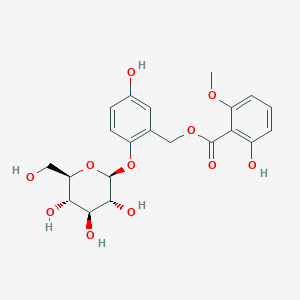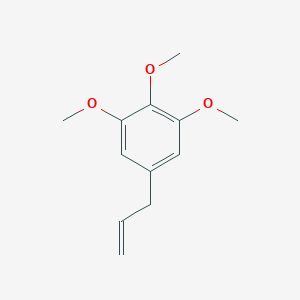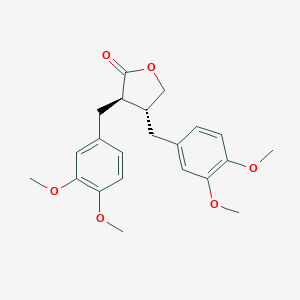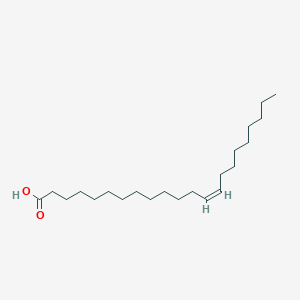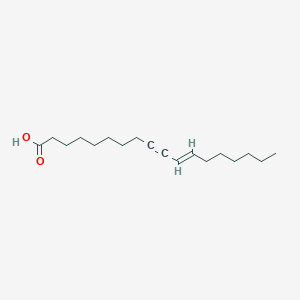
Ximenynic acid
Vue d'ensemble
Description
Ximenynic acid is a long-chain acetylenic fatty acid, also known as trans-11-octadecen-9-ynoic acid1. It was discovered in the fruit kernels of three South American ximenia species1. It can be extracted from the seeds of the Santalum album (Sandal tree) and is rich in fatty acids2. Topically, it can be used for its anti-inflammatory properties in the management of arthritis, as well as helping to preserve the integrity and texture of the skin in anti-aging formulations2.
Synthesis Analysis
An improved synthesis of ximenynic acid starting from castor oil has been developed with the direct chlorination of ricinstearolic acid as the key step34. By this modification, the synthetic route was more concise and economic. The separation of geometric somers was achieved by repeated urea fractionation34. Ximenynic acid can also be chemically synthesized using coaster oil as the precursor or from propargyl bromide and heptaldehyde, and might be biosynthesized from oleic acid during seed development by dehydrogenation of delta 9, 11 positions5.
Molecular Structure Analysis
Ximenynic acid is a crystalline material with a melting point of 38.25°C and an average molecular weight of 278 kDa67. It is composed of carboxylic acid, butylene acid, methylene, and allylic in their structure67.
Chemical Reactions Analysis
Ximenynic acid may inhibit growth of HepG2 cells by selective inhibition of COX‑1 expression, which leads to cell cycle arrest8. It also alters the apoptosis pathway and expression of angiogenic factors8.
Physical And Chemical Properties Analysis
Structural analysis revealed that Ximenynic acid was a crystalline material with a melting point of 38.25°C and an average molecular weight of 278 kDa67. It is composed of carboxylic acid, butylene acid, methylene, and allylic in their structure67.
Applications De Recherche Scientifique
Regulation of Fatty Acid Metabolism
Ximenynic acid, a rare conjugated enyne fatty acid primarily found in plants of the Santalaceae family, has been shown to impact fatty acid metabolism. In a study involving mice and HepG2 cells, ximenynic acid was found to regulate n-3 fatty acid metabolism in the liver and brain. It suppressed the expression of key enzymes in lipid metabolism, leading to alterations in fatty acid profiles (Cai et al., 2020).
Potential Anticancer Activity
Ximenynic acid has demonstrated potential anticancer properties. In research conducted on the HepG2 human hepatoma cell line, ximenynic acid exhibited anti-proliferation and pro-apoptosis activities. It influenced the cell cycle, apoptosis pathway, and expression of angiogenic factors, suggesting its potential as an anticancer agent (Cai et al., 2016).
Analytical Method Development for Dosage Formulations
The development and validation of analytical methods to determine ximenynic acid concentration in semisolid dosage formulations (SDF) such as creams, gels, and lotions have been a focus of recent research. These methods, using reverse-phase high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), are essential for quality control in the pharmaceutical and cosmetics industries (Shivatare et al., 2023); (Shivatare et al., 2023).
Synthesis and Isolation Techniques
Efforts have been made to synthesize ximenynic acid more efficiently and economically, starting from castor oil. This synthesis involves direct chlorination of ricinstearolic acid, simplifying the production process (Wang et al., 2012). Additionally, research has focused on isolating ximenynic acid from seed oils using supercritical chromatography, aiming for high purity and recovery rates (Montañés et al., 2017).
Anti-Aging and Cosmetic Applications
Ximenynic acid has shown significant potential in the cosmetic industry, particularly for its anti-aging properties. Its ability to inhibit collagenase activity suggests its usefulness in anti-aging skincare products. This application is bolstered by its presence in various plant seed oils and its efficacy in combating signs of aging (Shivatare et al., 2020).
Use in Traditional Medicine and Nutraceuticals
Ximenia americana L., which contains ximenynic acid, is used in traditional medicine for various treatments, such as anti-inflammatory, analgesic, and antipyretic applications. Its sensitivity in tumor cell lines suggests further potential in medicinal applications (Medeiros & Medeiros, 2018).
Antioxidant Properties
Studies have investigated the antioxidant properties of ximenynic acid, particularly in the context of natural health products. This research is crucial for understanding its role in combating oxidative stress-related health issues (Shivatare, 2020).
Safety And Hazards
Ximenynic acid is used in some skincare products1. It has anti-inflammatory properties and can be used in the management of arthritis2. It also helps to preserve the integrity and texture of the skin in anti-aging formulations2.
Orientations Futures
Ximenynic acid has a vast potential market, because it is widely used in the cosmetics industry5. With the discovery of its various biological activities, the demand for ximenynic acid is dramatically increasing5. Therefore, it is essential to know how to obtain high-purity ximenynic acid5. Biosynthesis of ximenynic acid might be a promising way to obtain ximenynic acid in the future5.
Propriétés
IUPAC Name |
(E)-octadec-11-en-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENIIVIRETXKSV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317249 | |
| Record name | Ximenynic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ximenynic acid | |
CAS RN |
557-58-4 | |
| Record name | Ximenynic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ximenynic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ximenynic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ximenynic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-octadec-11-en-9-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYMENYNIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA0Z48P13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



